molecular formula C18H16O2 B562680 5-Biphenyl-4-ylcyclohexane-1,3-dione CAS No. 101723-10-8

5-Biphenyl-4-ylcyclohexane-1,3-dione

Cat. No.: B562680
CAS No.: 101723-10-8
M. Wt: 264.324
InChI Key: YAXGCLXUXFATQM-UHFFFAOYSA-N
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Description

5-Biphenyl-4-ylcyclohexane-1,3-dione is an organic compound with the molecular formula C18H16O2 It is characterized by a biphenyl group attached to a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-4-ylcyclohexane-1,3-dione typically involves the reaction of biphenyl derivatives with cyclohexane-1,3-dione under specific conditions. One common method involves the use of Friedel-Crafts acylation, where biphenyl is reacted with cyclohexane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Biphenyl-4-ylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can lead to a variety of substituted biphenyl derivatives .

Scientific Research Applications

5-Biphenyl-4-ylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Biphenyl-4-ylcyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Biphenyl-4-ylcyclohexane-1,3-dione is unique due to the presence of both biphenyl and cyclohexane-1,3-dione moieties, which confer distinct chemical and physical properties.

Properties

IUPAC Name

5-(4-phenylphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-17-10-16(11-18(20)12-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXGCLXUXFATQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699487
Record name 1~1~,1~6~-Dihydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~3~,1~5~(1~2~H,1~4~H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101723-10-8
Record name 1~1~,1~6~-Dihydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~3~,1~5~(1~2~H,1~4~H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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